1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid
Description
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid is a synthetic organic compound featuring a benzodioxole moiety fused to an isoxazole ring, with a cyclopropane-carboxylic acid substituent. The benzodioxole group (a methylenedioxy bridge) is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to modulate electronic properties.
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11NO5/c16-13(17)14(3-4-14)12-6-10(20-15-12)8-1-2-9-11(5-8)19-7-18-9/h1-2,5-6H,3-4,7H2,(H,16,17) |
InChI Key |
JQZVRVISOIOAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC4=C(C=C3)OCO4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Corey-Chaykovsky Cyclopropanation
A widely used method for cyclopropane synthesis involves the reaction of a sulfonium ylide with an α,β-unsaturated carbonyl compound.
-
Substrate Preparation : The isoxazole-bearing acetonitrile derivative is treated with dimethylsulfonium methylide.
-
Cyclopropanation : The ylide attacks the α-position of the nitrile, forming the cyclopropane ring.
Transition Metal-Catalyzed Methods
Rhodium or copper catalysts enable cyclopropanation of alkenes with diazo compounds.
Example :
-
Challenges : Sensitivity of the isoxazole ring to Lewis acids.
Introduction of the Carboxylic Acid Group
The carboxylic acid functionality is introduced via hydrolysis of a nitrile or ester precursor.
-
Acid-Catalyzed Hydrolysis :
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The cyclopropane nitrile is refluxed with concentrated HCl.
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Yield : 85–90%.
-
-
Base-Mediated Hydrolysis :
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NaOH in aqueous THF at 80°C.
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Advantage : Avoids side reactions in acid-sensitive substrates.
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Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Cycloaddition Reactions at the Isoxazole Ring
The isoxazole moiety in the compound participates in 1,3-dipolar cycloaddition reactions , a hallmark of heterocyclic systems. For example, the electron-deficient isoxazole ring can react with alkynes or nitrile oxides under mild conditions to form fused bicyclic structures . This reactivity is critical for synthesizing derivatives with enhanced biological activity.
Key Example :
-
Reaction with in situ-generated nitrile oxides (from hydroximinoyl chlorides) yields polycyclic isoxazoline intermediates, which can undergo further transformations, such as extrusion of small molecules (e.g., HBr) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile oxides, RT, AgOTs catalyst | Fused bicyclic isoxazolines | 60–85% |
Carboxylic Acid Derivatives
The cyclopropanecarboxylic acid group undergoes nucleophilic acyl substitution to form esters, amides, or anhydrides:
-
Esterification : Treatment with alcohols (e.g., methanol) under acidic or coupling agents (DCC/DMAP) produces methyl esters .
-
Amidation : Reacts with primary or secondary amines (e.g., aniline) to generate carboxamide derivatives, which are explored as modulators of ATP-binding cassette transporters .
Conditions :
Cyclopropane Ring Modifications
The strained cyclopropane ring is susceptible to ring-opening reactions :
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Oxidation : Under strong acidic conditions (e.g., H₂SO₄/H₂O₂), the cyclopropane ring oxidizes to form a diketone or carboxylic acid derivatives .
-
Radical Addition : Halogenation (e.g., Br₂) leads to dihalogenated products .
Electrophilic Aromatic Substitution (EAS)
The benzodioxole aromatic system undergoes electrophilic substitution at the 5-position due to electron-donating oxygen atoms:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amines .
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Halogenation : Bromine or iodine in acetic acid yields mono-halogenated derivatives.
Oxidation/Reduction of Functional Groups
-
Isoxazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-aminoketone, altering its pharmacological profile .
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Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to a primary alcohol (-CH₂OH).
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Isoxazole reduction | H₂, Pd-C, EtOH | β-Aminoketone | Bioactive intermediate |
| Carboxylic acid reduction | LiAlH₄, THF | Cyclopropanemethanol | Solubility modification |
Metal-Catalyzed Cross-Couplings
The compound’s aromatic and heteroaromatic systems enable Sonogashira or Suzuki couplings :
-
Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(0) catalysts extends conjugation for optoelectronic applications .
Example :
-
Coupling with 4-ethynyltoluene introduces a hydrophobic substituent, enhancing membrane permeability .
Stability Under Biological Conditions
In proteomics studies, the compound exhibits pH-dependent stability:
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to 1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid. For instance, derivatives incorporating similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that modifications to the isoxazole structure could enhance anticancer activity, with specific derivatives exhibiting over 70% inhibition against leukemia and CNS cancer cell lines .
Modulation of ATP-Binding Cassette Transporters
Research has highlighted the role of this compound in modulating ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy. Compounds derived from this compound have been proposed as potential modulators for treating cystic fibrosis by enhancing drug delivery through these transporters .
Anti-inflammatory Properties
The anti-inflammatory properties of compounds related to this cyclopropane derivative have also been explored. Studies indicate that structural modifications can lead to enhanced anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly. This causes mitotic blockade and induces apoptosis in cancer cells . The compound’s ability to modulate microtubule dynamics is a key factor in its anticancer activity.
Comparison with Similar Compounds
Core Heterocycles
- Target Compound: Contains an isoxazole ring (O/N heteroatoms) fused to benzodioxole. Isoxazoles are known for their metabolic stability and role in kinase inhibition.
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole : Features a dihydropyrazole ring (N/N heteroatoms), a saturated analog of pyrazole. Dihydropyrazoles exhibit conformational flexibility, which may influence binding to neurological targets like GABA receptors .
Substituents
- Target Compound: Cyclopropane-carboxylic acid substituent.
- Dihydropyrazole Analog : A tert-butyl group is present, which increases lipophilicity and may improve blood-brain barrier penetration but reduce aqueous solubility .
Physicochemical Properties
| Property | Target Compound | Dihydropyrazole Analog |
|---|---|---|
| Molecular Weight | ~315 g/mol (estimated) | ~330 g/mol (estimated) |
| LogP (Lipophilicity) | ~1.5 (predicted, due to -COOH) | ~3.0 (predicted, due to -tBu) |
| Aqueous Solubility | Moderate (carboxylic acid) | Low (tert-butyl group) |
Note: Values are estimated based on structural analogs and substituent effects.
Structural Analysis Tools
Biological Activity
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a cyclopropanecarboxylic acid core linked to an isoxazole moiety and a benzo[d][1,3]dioxole ring. The molecular formula is with a molecular weight of approximately 273.24 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It can modulate the activity of certain receptors, affecting cellular signaling pathways that are crucial for various biological processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Research has also explored the anticancer potential of this compound. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Study on Antimicrobial Effects
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. The study concluded that further development could lead to new treatments for antibiotic-resistant infections.
Study on Anticancer Activity
In another study published in Cancer Letters, researchers investigated the compound's effects on human cancer cell lines. They found that it significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Q & A
What synthetic routes are available for 1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid, and how do yields vary under different conditions?
Basic Research Question
The compound can be synthesized via cyclopropanation reactions using precursors like 1-bromo-2-chloroethane and benzo[d][1,3]dioxol-5-yl-substituted nitriles. For example:
- Route 1 : Reaction of 1-bromo-2-chloroethane with 1,3-benzodioxol-5-ylacetonitrile yields the cyclopropane derivative with ~77% efficiency.
- Route 2 : Substituting 1,3-benzodioxol-5-ylacetonitrile with piperonyl nitrile improves yield to ~79% .
Key factors influencing yield include solvent choice (e.g., polar aprotic solvents), reaction time, and catalyst selection (e.g., phase-transfer catalysts).
How can structural analogs of this compound be designed to optimize biological activity, such as anticonvulsant or antibacterial properties?
Advanced Research Question
Structure-activity relationship (SAR) studies suggest that substituents on the isoxazole ring and cyclopropane moiety significantly impact bioactivity. For instance:
- Antibacterial activity : Derivatives with tert-butyl groups on the pyrazole ring (e.g., 3-tert-butyl-1-substituted-4,5-dihydropyrazoles) show enhanced Gram-positive bacterial inhibition .
- Anticonvulsant activity : Acylation of the hydrazide group (e.g., with aroyl chlorides) improves potency in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .
Methodological approaches include: - Substituent screening : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate lipophilicity and target binding.
- In-silico docking : Use computational tools to predict interactions with biological targets like GABA receptors .
What analytical techniques are critical for characterizing this compound and its derivatives?
Basic Research Question
Key characterization methods include:
- NMR spectroscopy : and NMR confirm cyclopropane ring formation and isoxazole substitution patterns (e.g., chemical shifts at δ 1.2–1.5 ppm for cyclopropane protons) .
- HPLC : Purity assessment using C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., m/z 301.0822 for CHNO) .
How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?
Advanced Research Question
Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:
- Metabolic stability assays : Evaluate hepatic microsomal degradation to identify metabolic hotspots (e.g., esterase-sensitive groups).
- Prodrug design : Mask carboxylic acid groups with ester prodrugs to enhance membrane permeability .
- Dose-response profiling : Use tiered in vivo dosing (e.g., 10–100 mg/kg in rodent models) to correlate plasma concentrations with efficacy .
What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?
Advanced Research Question
Molecular dynamics (MD) simulations and density functional theory (DFT) can model interactions with targets like sodium channels or NMDA receptors. For example:
- Docking studies : AutoDock Vina or Schrödinger Suite to assess binding poses with voltage-gated sodium channels (e.g., PDB ID 6AGF).
- DFT calculations : Optimize the cyclopropane ring’s conformational stability and electronic properties (e.g., HOMO-LUMO gaps) .
How can synthetic byproducts or impurities be identified and mitigated during scale-up?
Basic Research Question
Common impurities include unreacted nitriles or cyclopropane ring-opened derivatives. Mitigation strategies:
- Process optimization : Control reaction temperature (e.g., <80°C to prevent ring opening) .
- Chromatographic purification : Use flash silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) .
- Quality control : LC-MS tracking of intermediates to ensure >95% purity before proceeding to subsequent steps .
What are the key challenges in developing enantiomerically pure forms of this compound?
Advanced Research Question
The cyclopropane ring’s stereochemistry poses challenges in asymmetric synthesis. Solutions include:
- Chiral auxiliaries : Use Evans’ oxazolidinones to control stereoselectivity during cyclopropanation .
- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic esters to isolate desired enantiomers .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral amines (e.g., cinchona alkaloids) .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
Stability studies indicate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
